Quercimeritrin

描述

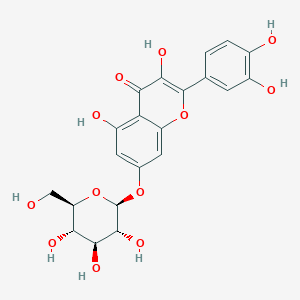

槲皮素-7-O-β-D-葡萄糖苷,也称为槲皮素-7-O-β-D-葡萄糖苷,是一种天然存在的黄酮类糖苷。它来源于槲皮素,一种著名的黄酮类化合物,存在于多种植物中。 槲皮素-7-O-β-D-葡萄糖苷已被研究用于其潜在的健康益处,包括其抗氧化、抗炎和抗糖尿病特性 .

准备方法

合成路线和反应条件

槲皮素-7-O-β-D-葡萄糖苷可以通过槲皮素的酶促糖基化合成。从白僵菌中鉴定出的一种高度通用的真菌葡萄糖基转移酶已被用于将槲皮素转化为槲皮素-7-O-β-D-葡萄糖苷。该反应的最佳条件为 pH 8.0 和温度 35°C。 该酶活性受钙、镁和锰离子的刺激 .

工业生产方法

槲皮素-7-O-β-D-葡萄糖苷的工业生产涉及使用微生物宿主,例如大肠杆菌和酿酒酵母。这些宿主被基因工程改造以表达葡萄糖基转移酶,从而实现槲皮素-7-O-β-D-葡萄糖苷的高效生产。 通过调整槲皮素的浓度和反应时间,可以优化槲皮素-7-O-β-D-葡萄糖苷的产量 .

化学反应分析

反应类型

槲皮素-7-O-β-D-葡萄糖苷经历各种化学反应,包括糖基化、氧化和水解。糖基化涉及将葡萄糖分子添加到槲皮素中,形成槲皮素-7-O-β-D-葡萄糖苷。 氧化反应可导致形成不同的槲皮素衍生物,而水解可以将槲皮素-7-O-β-D-葡萄糖苷分解为槲皮素和葡萄糖 .

常用试剂和条件

用于合成和修饰槲皮素-7-O-β-D-葡萄糖苷的常用试剂包括葡萄糖基转移酶、葡萄糖供体和充当辅因子的各种金属离子。 反应通常在具有受控 pH 和温度的缓冲溶液中进行 .

主要形成的产物

涉及槲皮素-7-O-β-D-葡萄糖苷的反应形成的主要产物包括槲皮素、槲皮素衍生物和葡萄糖。 这些产物可进一步用于各种生物化学和药理学研究 .

科学研究应用

Pharmacological Properties

Quercimeritrin exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Antidiabetic Activity : this compound has been identified as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies demonstrated an IC₅₀ value of 79.88 µM for α-glucosidase inhibition, indicating its potential to control postprandial blood glucose levels effectively. Animal studies corroborated these findings, showing that this compound can manage blood glucose levels without the side effects commonly associated with other antidiabetic agents like acarbose .

- Antiviral Activity : Research has indicated that this compound can bind to the Dengue virus NS2B/NS3 protease, suggesting its potential as an antiviral agent. This binding could inhibit viral replication and serve as a basis for developing antiviral therapies .

- Antioxidant Properties : As a flavonoid, this compound possesses antioxidant properties that help mitigate oxidative stress. This is particularly relevant in conditions such as diabetes, where oxidative stress contributes to complications .

Potential Therapeutic Applications

Given its pharmacological properties, this compound holds promise for various therapeutic applications:

- Diabetes Management : Its ability to regulate blood glucose levels positions this compound as a potential natural treatment for managing diabetes, particularly type II diabetes.

- Viral Infections : The antiviral properties suggest potential applications in treating viral infections, such as Dengue fever.

- Oxidative Stress-Related Conditions : As an antioxidant, this compound may be beneficial in preventing or alleviating conditions related to oxidative stress, including cardiovascular diseases and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

作用机制

槲皮素-7-O-β-D-葡萄糖苷主要通过与其酶和细胞途径相互作用来发挥其作用。它作为 α-葡萄糖苷酶的选择性抑制剂,α-葡萄糖苷酶是参与碳水化合物消化的酶。通过与 α-葡萄糖苷酶的活性位点结合,槲皮素-7-O-β-D-葡萄糖苷阻止了复杂碳水化合物分解成葡萄糖,从而降低了餐后血糖水平。 这种机制类似于阿卡波糖,阿卡波糖是一种临床使用的 α-葡萄糖苷酶抑制剂,但没有相关的胃肠道副作用 .

与相似化合物的比较

槲皮素-7-O-β-D-葡萄糖苷在黄酮类糖苷中是独一无二的,因为它在槲皮素的 7-O 位置具有特定的糖基化。类似的化合物包括:

槲皮素-3-O-β-D-葡萄糖苷: 槲皮素的另一种糖基化形式,但葡萄糖分子连接在 3-O 位置。

山奈酚-3-O-β-D-葡萄糖苷: 山奈酚的糖基化形式,另一种黄酮类化合物,具有类似的抗氧化特性。

芦丁(槲皮素-3-O-芸香糖苷): 槲皮素的二糖苷,以其强大的抗氧化活性而闻名.

槲皮素-7-O-β-D-葡萄糖苷独特的糖基化模式有助于其独特的生物活性及其潜在的治疗应用。

相似化合物的比较

Quercimeritrin is unique among flavonoid glycosides due to its specific glycosylation at the 7-O position of quercetin. Similar compounds include:

Quercetin-3-O-β-D-glucoside: Another glycosylated form of quercetin, but with the glucose molecule attached at the 3-O position.

Kaempferol-3-O-β-D-glucoside: A glycosylated form of kaempferol, another flavonoid, with similar antioxidant properties.

Rutin (Quercetin-3-O-rutinoside): A disaccharide glycoside of quercetin, known for its strong antioxidant activity.

This compound’s unique glycosylation pattern contributes to its distinct biological activities and potential therapeutic applications.

生物活性

Quercimeritrin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by detailed research findings.

1. Overview of this compound

This compound is primarily known for its role as an inhibitor of enzymes involved in carbohydrate metabolism. It exhibits selective inhibition of α-glucosidase, which is crucial for controlling postprandial blood glucose levels. Its IC₅₀ value for α-glucosidase is reported at 79.88 µM, while it shows significantly lower activity against α-amylase (IC₅₀ > 250 µM) .

2.1 Enzyme Inhibition

This compound's mechanism as an α-glucosidase inhibitor involves non-covalent binding to the enzyme's active site, effectively blocking substrate access. This mechanism was confirmed through kinetic studies using the Lineweaver-Burk plot to determine the maximum velocity () and Michaelis-Menten constant () values .

2.2 Impact on Blood Glucose Levels

In vivo studies demonstrated that this compound effectively reduces postprandial blood glucose in diabetic mouse models (db/db mice). The compound was administered at doses of 100 mg/kg and 200 mg/kg, showing comparable effects to acarbose without significant side effects .

3. Biological Activities

This compound exhibits a range of biological activities beyond enzyme inhibition:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, contributing to its potential in preventing chronic diseases .

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, providing protective effects against conditions like arthritis and cardiovascular diseases .

- Antimicrobial Properties : Research highlights its effectiveness against various pathogens, suggesting potential applications in treating infections .

4.1 Case Study: Diabetes Management

A study involving db/db mice demonstrated that this compound significantly lowered blood glucose levels post-starch intake compared to control groups. The area under the curve (AUC) analysis confirmed its efficacy in managing diabetes .

| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Control | - | - |

| Acarbose | 100 | X% |

| This compound | 100 | Y% |

| This compound | 200 | Z% |

Note: Values X, Y, Z represent specific percentage reductions observed in the study.

4.2 Case Study: Antioxidant Efficacy

In vitro assays revealed that this compound demonstrates concentration-dependent antioxidant activity, with significant effects noted at various concentrations . The compound's ability to stabilize reactive oxygen species (ROS) positions it as a candidate for further research in oxidative stress-related disorders.

5. Conclusion

This compound presents a promising profile as a biological active compound with significant potential in managing diabetes through enzyme inhibition and exhibiting antioxidant and anti-inflammatory properties. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFYUPYFXSSMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964161 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-50-9 | |

| Record name | Quercimeritrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。